molecular formula C9H20N2O5S B1196101 Heppso CAS No. 68399-78-0

Heppso

Cat. No. B1196101
CAS RN: 68399-78-0
M. Wt: 268.33 g/mol
InChI Key: GIZQLVPDAOBAFN-UHFFFAOYSA-N
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Description

Synthesis Analysis HEPPSO (N-[2-hydroxyethyl]piperazine-N′-[2-hydroxypropane sulfonic acid]) is synthesized via various biochemical and chemical methods, reflecting its importance across different scientific domains. In a study, the synthesis of related biochemical buffers, such as HEPES and HEPPSO, was investigated in water–methanol mixtures, indicating a methodological approach to synthesizing HEPPSO under specific solvent conditions (Jumean & Abdo, 2006).

Molecular Structure Analysis The molecular structure of HEPPSO, like its counterparts, is crucial for its buffer capabilities in biochemical applications. The structural analysis often focuses on the interaction of the molecule with various solvents, revealing its adaptability and functionality in diverse biological and chemical environments. However, specific details on HEPPSO's molecular structure were not directly found in the provided research but can be inferred from its chemical composition and the general characteristics of similar molecules.

Chemical Reactions and Properties Chemical reactions involving HEPPSO primarily relate to its role as a buffer in biochemical systems. It's designed to maintain a stable pH in biological and chemical experiments. For example, the interaction of HEPPSO with metals was explored, showing its potential implications in speciation studies and its influence on the redox processes of various metals, such as cadmium, copper, lead, and zinc (Soares & Barros, 2001).

Physical Properties Analysis The physical properties of HEPPSO, including its solubility in water-methanol mixtures, are essential for its application as a buffer. These properties are influenced by the solvent composition and the molecule's structure, affecting its ionization enthalpies and interaction with other molecules in solution (Jumean & Abdo, 2006).

Chemical Properties Analysis HEPPSO's chemical properties, such as its buffering capacity and interaction with metals, are critical for its application in various scientific fields. Its role in affecting the redox processes of metals and its ionization enthalpies in different solvent compositions highlight its versatility and functional importance (Soares & Barros, 2001); (Jumean & Abdo, 2006).

Scientific Research Applications

  • Effect on Heavy Metal Processes : A study by Soares and Conde (2000) investigated the influence of HEPPSO on the redox processes of heavy metals like cadmium, lead, and zinc. The research suggests that HEPPSO does not significantly alter the electrochemical responses of these metals, making it suitable for speciation studies.

  • Copper Binding Properties : Another research by Mash et al. (2003) explored the copper binding properties of various zwitterionic buffers including HEPPSO. They found strong copper binding in HEPPSO, indicating its potential role in studies related to copper interactions.

  • Buffers in Daphnid Culture and Bioassay : Research by Keating et al. (1996) highlighted the use of HEPPSO as a safe and effective buffer for pH control in daphnid culture and bioassay media, without negatively affecting the animals' fecundity or vigor.

  • Thermodynamics of Dissociation in Physiological pH Range : A study by Roy et al. (1998) focused on the dissociation constants and thermodynamic quantities of HEPPSO, emphasizing its importance for pH control in solutions close to clinical fluid pH.

  • Enthalpy Changes in Water–Methanol Mixtures : Jumean and Abdo (2006) conducted a study on the enthalpy changes for proton ionization of HEPPSO in different solvent mixtures, providing insights into solvent-solute interactions.

  • Interaction with Transition Metal Ions : Abd allah and Anwar (2019) explored the complexation of HEPPSO with divalent transition metal ions like Zn(II), Pb(II), and Cd(II), using potentiometric pH titration and electrochemical studies.

Safety And Hazards

When handling HEPPSO, avoid breathing its mist, gas, or vapors. Avoid contact with skin and eyes. Use personal protective equipment and wear chemical impermeable gloves. Ensure adequate ventilation and remove all sources of ignition. In case of a spill or leak, evacuate personnel to safe areas and keep people away from and upwind of the spill/leak .

properties

IUPAC Name

2-hydroxy-3-[4-(2-hydroxyethyl)piperazin-1-yl]propane-1-sulfonic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H20N2O5S/c12-6-5-10-1-3-11(4-2-10)7-9(13)8-17(14,15)16/h9,12-13H,1-8H2,(H,14,15,16)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GIZQLVPDAOBAFN-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCN1CCO)CC(CS(=O)(=O)O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H20N2O5S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00887353
Record name 1-Piperazinepropanesulfonic acid, .beta.-hydroxy-4-(2-hydroxyethyl)-
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Molecular Weight

268.33 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Heppso

CAS RN

68399-78-0
Record name N-2-Hydroxyethylpiperazine-N′-2-hydroxypropanesulfonic acid
Source CAS Common Chemistry
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Record name 1-Piperazinepropanesulfonic acid, beta-hydroxy-4-(2-hydroxyethyl)-
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Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 68399-78-0
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Record name 1-Piperazinepropanesulfonic acid, .beta.-hydroxy-4-(2-hydroxyethyl)-
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Record name 1-Piperazinepropanesulfonic acid, .beta.-hydroxy-4-(2-hydroxyethyl)-
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Record name β-hydroxy-4-(2-hydroxyethyl)piperazine-1-propanesulphonic acid
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
417
Citations
FH Jumean, NM Abdo - Thermochimica acta, 2006 - Elsevier
… 8.4 to 15.3 kJ mol −1 whereas that for HEPPSO rose to a maximum of 21.0 kJ mol −1 at X m … Similarly, the ΔH 2 value of 23.4 kJ mol −1 obtained in this work for HEPPSO in water is very …
Number of citations: 4 www.sciencedirect.com
RN Roy, LN Roy, CE Denton, SR LeNoue… - Journal of solution …, 2009 - Springer
… pH results are available in the literature for HEPPSO [1]. Thus, we have attempted a comprehensive study of the buffer compound, HEPPSO, to provide pH values for the following …
Number of citations: 2 link.springer.com
R Abd Allah, Z Anwar - Frontiers in Scientific Research and …, 2020 - fsrt.journals.ekb.eg
… + HEPPSO have been evaluated. The electrochemical behavior of the free Pb(II) and its binary complexes with HEPES and HEPPSO … process of the Pb2+-HEPPSO is higher than that of …
Number of citations: 5 fsrt.journals.ekb.eg
HE Mash, YP Chin, L Sigg, R Hari, H Xue - Analytical chemistry, 2003 - ACS Publications
… in the HEPPSO titration data, which suggests the existence of a second ligand in HEPPSO. … This observation is not surprising because HEPPSO is also a piperazine-based molecule. …
Number of citations: 177 pubs.acs.org
M Vasconcelos, M Azenha, CMR Almeida - Analytical biochemistry, 1998 - Elsevier
… complexation properties of DIPSO or HEPPSO is hard to find in … DIPSO and HEPPSO displayed relatively high ability to bind … for HEPPSO, log K 7.1, but the Cubound/HEPPSO ratio in …
Number of citations: 39 www.sciencedirect.com
RN Roy, J Cramer, V Randon, D Willard… - Journal of solution …, 1998 - Springer
… the pK2 of HEPPSO at seven temperatures from 5 to 55C. For the determination of pK2 values for HEPPSO, the precise … (4) The HEPPSO is named for N(2-hydroxyethyl) piperazine-N'-2-…
Number of citations: 6 link.springer.com
HMVM Soares, PCFL Conde - Analytica chimica acta, 2000 - Elsevier
… To confirm if, under the experimental conditions used in this work, PIPES, HEPES and HEPPSO adsorb at the mercury working electrode and thus could be responsible for the reduction …
Number of citations: 38 www.sciencedirect.com
V Kaushal, LD Barnes - Analytical biochemistry, 1986 - Elsevier
… Several of the buffers, eg, Hepes and Heppso, caused an … similar to that shown for Heppso. Such buffers yielded linear … The maximal concentrations of Hepes and Heppso amenable …
Number of citations: 78 www.sciencedirect.com
KI Keating, PB Caffrey… - … Toxicology and Chemistry …, 1996 - Wiley Online Library
… No deaths occur at or below 10,000 ppm of either HEPES or HEPPSO. When bioassayed against zinc (as chloride), animals reared in cultures buffered by HEPES, HEPPSO, or …
Number of citations: 14 setac.onlinelibrary.wiley.com
ZM Anwar - Journal of the Chinese Chemical Society, 2005 - Wiley Online Library
… HEPPSO ligand the stability order is Pb(II) > Cd(II) > Zn(II). The higher stability of HEPPSO … as well as the participation of hydroxo groups of HEPPSO in the coordination with metal ions, …
Number of citations: 19 onlinelibrary.wiley.com

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